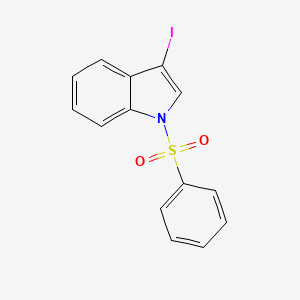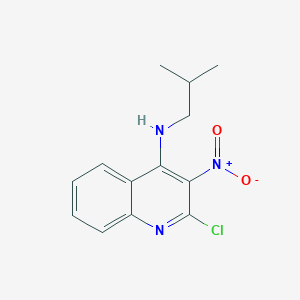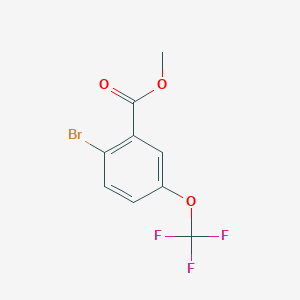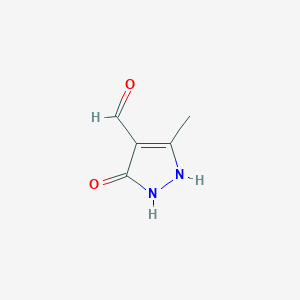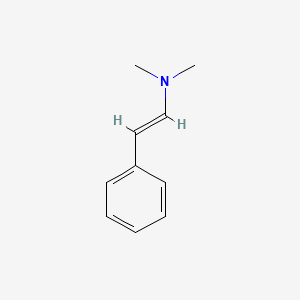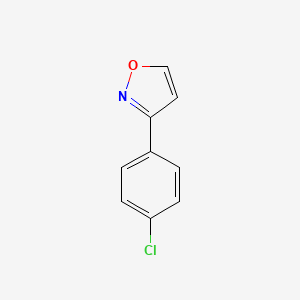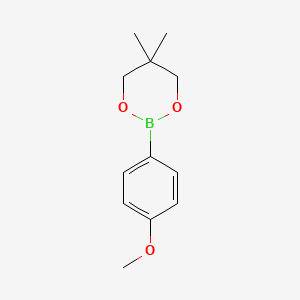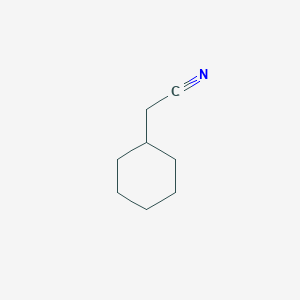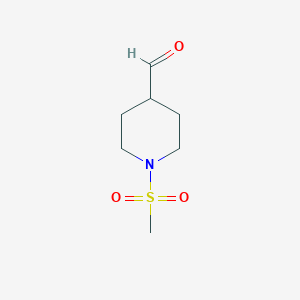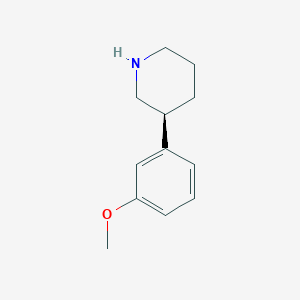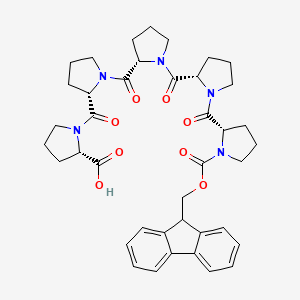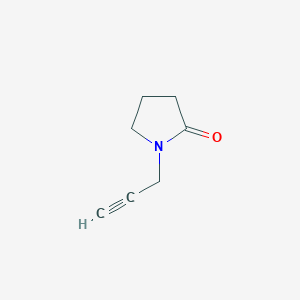
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Overview
Description
1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a compound with the molecular formula C7H9NO . It is also known by other names such as 1-prop-2-ynylpyrrolidin-2-one and n-propargylpyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a prop-2-yn-1-yl group . The InChI code for the compound isInChI=1S/C7H9NO/c1-2-5-8-6-3-4-7 (8)9/h1H,3-6H2 . Physical And Chemical Properties Analysis
1-(Prop-2-yn-1-yl)pyrrolidin-2-one has a molecular weight of 123.15 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
1. Synthesis of Imidazo[1,2-a]pyridines
- Method of Application: The Sandmeyer reaction is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
2. Synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- Application Summary: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is used in the synthesis of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, a compound that is a useful synthon in Sonogashira cross-coupling reactions .
- Method of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: The result of this process is the creation of Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, which is a useful synthon in Sonogashira cross-coupling reactions .
3. Oxidative Formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines
- Application Summary: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
- Method of Application: This process is induced by visible light and occurs in the absence of an external photosensitizer .
- Results or Outcomes: The result of this process is the creation of the corresponding formamides in good yields under mild conditions .
4. Synthesis of Imidazole Containing Compounds
- Application Summary: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Method of Application: The synthesis has been made by glyoxal and ammonia .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
5. Synthesis of Various Alkaloids
- Application Summary: Pyrrolidin-2-ones, such as 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, have been used in the synthesis of various alkaloids .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the creation of various alkaloids .
6. Synthesis of Unusual β-amino Acids
- Application Summary: Pyrrolidin-2-ones, such as 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the creation of unusual β-amino acids such as statin and its derivatives .
4. Synthesis of Imidazole Containing Compounds
- Application Summary: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Method of Application: The synthesis has been made by glyoxal and ammonia .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
5. Synthesis of Various Alkaloids
- Application Summary: Pyrrolidin-2-ones, such as 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, have been used in the synthesis of various alkaloids .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the creation of various alkaloids .
6. Synthesis of Unusual β-amino Acids
- Application Summary: Pyrrolidin-2-ones, such as 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The result of this process is the creation of unusual β-amino acids such as statin and its derivatives .
properties
IUPAC Name |
1-prop-2-ynylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGALCLKIGCPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499296 | |
| Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
CAS RN |
766-61-0 | |
| Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



